molecular formula C9H7BrF2O B13128305 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone

Cat. No.: B13128305
M. Wt: 249.05 g/mol
InChI Key: GTMLDHPPJZDCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-(4-(difluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-(difluoromethyl)phenyl)ethanone
  • 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
  • 1-(3-Bromo-4-(methyl)phenyl)ethanone

Uniqueness

1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-[3-bromo-4-(difluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3

InChI Key

GTMLDHPPJZDCIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.